Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring a 1,4-diazepan-5-one (a seven-membered ring containing two nitrogen atoms and a ketone group) substituent at the 4-position of the piperidine ring. The tert-butyl carbamate group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes . This compound is listed in CymitQuimica’s catalog but marked as discontinued, suggesting specialized use in research or challenges in commercial production .
Properties
IUPAC Name |
tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)17-10-6-13(19)16-7-11-17/h12H,4-11H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBCYQKFAXUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653275 | |
| Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-45-5 | |
| Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate generally involves:
- Construction of the 1,4-diazepan-5-one ring system
- Introduction of the piperidine ring with a Boc protecting group
- Formation of the amide linkage connecting these two moieties
The synthetic route is modular, allowing for selective functional group transformations and protection/deprotection steps to achieve the target compound with high purity.
Key Reaction Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of 1,4-diazepan-5-one intermediate | Cyclization or ring closure to form the diazepanone core | Typically involves lactam formation from amino acid derivatives or diamine precursors | Temperature range: 30–90°C; reaction time: 18–30 h |
| 2. Introduction of Boc protecting group on piperidine nitrogen | Boc protection using di-tert-butyl dicarbonate (Boc2O) or equivalent | Solvents: THF, ethyl acetate, or DMF; base: triethylamine or DIPEA | Protects piperidine nitrogen to prevent side reactions |
| 3. Amide bond formation linking piperidine and diazepanone | Coupling reagents such as HATU, EDCI, or DCC used with bases like DIPEA | Solvent: DMF or similar polar aprotic solvents; room temperature stirring | High yield, typically >90%; monitored by LC-MS |
| 4. Deprotection and purification | Removal of temporary protecting groups if any, purification by preparative HPLC | Use of acids like TFA or trimethylsilyl iodide (TMSI) for Boc removal | Temperature control critical (-10 to 25°C) to avoid decomposition |
Detailed Example from Literature
A representative preparation from recent medicinal chemistry research includes the following:
- Starting with tert-butyl 1,4-diazepane-1-carboxylate, amide coupling was performed with 5-chloronicotinic acid using HATU as a coupling reagent and DIPEA as base in DMF at room temperature.
- The reaction was monitored by LC-MS and purified by preparative HPLC, yielding the Boc-protected intermediate in 98% yield.
- Subsequent steps involved selective debenzylation and further functionalization to obtain the final compound.
- The Boc protecting group was removed using trimethylsilyl iodide (TMSI) in acetonitrile or dichloromethane at temperatures between -10°C and 25°C, ensuring full conversion without degradation.
Important Parameters and Notes
- Temperature control: Crucial in steps involving protecting group removal and amide coupling to maintain selectivity and yield.
- Equivalents of reagents: Coupling reagents and acids are typically used in slight excess (1.1 to 1.5 equivalents) to drive reactions to completion.
- Solvent choice: Polar aprotic solvents like DMF and THF are preferred for coupling; non-polar solvents like DCM or MeCN are used in deprotection steps.
- Reaction times: Extended reaction times (up to 30 hours) may be necessary for complete conversion in ring closure or coupling steps.
Summary Table of Preparation Conditions
| Synthetic Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazepan-5-one ring formation | Lactone or diamine precursors | 30–90 | 18–30 hours | Variable | Ring closure under controlled heat |
| Boc protection of piperidine N | Boc2O, triethylamine, THF | 0–25 | 1–3 hours | >90 | Protects amine functionality |
| Amide coupling | HATU, DIPEA, DMF | 20–25 | 2–24 hours | 95–98 | High efficiency coupling |
| Boc deprotection | TMSI, MeCN or DCM | -10 to 25 | 1–2 hours | >90 | Controlled temperature critical |
| Purification | Preparative HPLC | Ambient | N/A | N/A | Ensures high purity |
Research Findings and Analytical Data
- NMR data: 13C NMR spectra confirm the structure with characteristic peaks for Boc group carbons (~80 ppm) and carbonyl carbons (~166 ppm).
- LC-MS monitoring: Used extensively to track reaction progress and confirm molecular weight of intermediates and final product.
- Yield optimization: Use of excess coupling reagents and bases improves coupling efficiency; temperature and solvent choice affect reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
*LogP: Partition coefficient (octanol/water); higher values indicate greater lipophilicity.
Key Observations:
Substituent Diversity: The target compound’s 5-oxo-1,4-diazepane group introduces a polar, conformationally flexible ring, favoring interactions with hydrophilic targets (e.g., enzymes or receptors requiring hydrogen bonding) . The thiazole-oxazole-thioether motif in the third compound () provides π-π stacking and sulfur-mediated interactions, often exploited in kinase inhibitors .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~307 vs. 480 g/mol) suggests better aqueous solubility compared to the thiazole derivative. However, its discontinued status may reflect synthetic challenges or instability .
Synthetic Complexity: The diazepanone ring in the target compound likely requires multi-step synthesis, including ring expansion and protection/deprotection steps. In contrast, compound 2b’s ether linkage (4-bromobenzyloxy) is synthetically straightforward, enabling scalable production .
Stability and Commercial Viability
The discontinuation of the target compound () contrasts with the commercial availability of simpler analogs like compound 2b. This may reflect challenges in diazepanone ring stability or cost-intensive synthesis.
Biological Activity
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate, with the chemical formula C15H27N3O3 and CAS number 1092351-45-5, is a compound of significant interest in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a diazepanone moiety. Its structure is characterized by:
The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many piperidine derivatives are known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in neurological pathways .
- Induction of Apoptosis : Several studies have shown that related compounds can induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally related to this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine exhibited IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MEL-8 | 2.41 | Caspase pathway activation |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by modulating cholinergic activity:
- Muscarinic Receptor Agonism : Similar piperidine derivatives have been identified as selective agonists for muscarinic receptors, which play a role in cognitive function and memory . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
A comprehensive review of literature reveals several promising findings regarding the biological activity of related compounds:
- Study on Apoptosis Induction : A study involving piperidine derivatives demonstrated significant apoptosis induction in cancer cell lines through mitochondrial pathways. The activation of caspase cascades was confirmed via flow cytometry analysis .
- Neuropharmacological Studies : Research has shown that certain piperidine derivatives enhance cognitive function in animal models by improving cholinergic transmission . This indicates potential use in Alzheimer's disease therapy.
- Structure–Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives indicated that modifications at the nitrogen atoms significantly influence biological activity, enhancing interaction with target proteins .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions. A representative method includes:
- Step 1 : Formation of the diazepane ring via cyclization of a diamine precursor under acidic or basic conditions.
- Step 2 : Introduction of the piperidine-carboxylate moiety using tert-butyl carbamate as a protecting group.
- Step 3 : Coupling the diazepane and piperidine intermediates via nucleophilic substitution or amide bond formation. Reagents like thiocyanate, cyclopropylamine, and tert-butyl carbamate are often employed, with purification via silica gel chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and purity.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography (using SHELXL/SHELXS) to resolve stereochemistry and crystal packing .
- HPLC for assessing purity (>95% is standard for research-grade material) .
Q. What safety precautions are essential during experimental handling?
- Respiratory and dermal protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste disposal : Segregate and transfer waste to certified biohazard facilities to prevent environmental contamination .
- Emergency measures : Immediate eye rinsing (15+ minutes) and decontamination protocols for spills .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for industrial-scale applications?
Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C, Ni) to enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but require post-reaction removal via vacuum distillation.
- Process intensification : Continuous-flow reactors to minimize side reactions and improve scalability .
- Purity enhancement : Recrystallization in hexane/ethyl acetate mixtures or preparative HPLC .
Q. How should contradictions between spectroscopic and crystallographic data be resolved?
Example scenario: Discrepancies in stereochemistry between NMR (solution state) and X-ray (solid state).
- Approach :
- Validate NMR assignments using 2D techniques (COSY, NOESY).
- Cross-check crystallographic data (e.g., SHELXL refinement parameters, R-factors) for systematic errors .
- Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental structures .
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution (requires high-purity compound and stable protein complexes) .
Q. How does the tert-butyl group influence the compound’s reactivity and stability?
- Steric effects : The bulky tert-butyl group protects the piperidine nitrogen from oxidation or nucleophilic attack, enhancing shelf stability.
- Solubility : Increases lipophilicity, requiring DMSO or ethanol for dissolution in biological assays .
- Deprotection : Requires strong acids (TFA, HCl/dioxane) for removal, which may affect acid-sensitive functional groups .
Key Challenges and Solutions
- Challenge : Low yield in diazepane ring formation.
Solution : Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency . - Challenge : Toxicity data gaps for long-term exposure.
Solution : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
